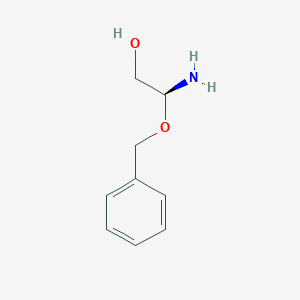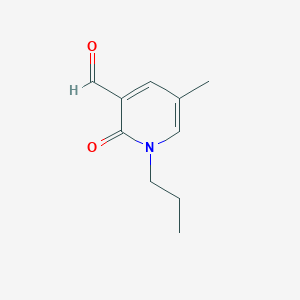![molecular formula C7H6N2O2 B13106963 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 35157-65-4](/img/structure/B13106963.png)
1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazine derivatives with diketones or ketoesters, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts, such as CuI@KSF nanoparticles, and are carried out under solvent-free conditions at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. scalable synthetic routes involving continuous flow chemistry and green synthesis approaches are being explored to meet the demand for this compound in research and development .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system, known for its biological activities.
Pyridazine: A simpler heterocycle with two adjacent nitrogen atoms, used in various pharmaceutical applications.
Pyridazinone: A derivative of pyridazine with a carbonyl group, known for its diverse pharmacological activities.
Uniqueness
1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is unique due to its specific ring structure and the presence of both pyrazole and pyridazine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
35157-65-4 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
pyrazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C7H6N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-4H,5H2 |
InChI Key |
UXKCGWZRLUQWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N2C=CC=CN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



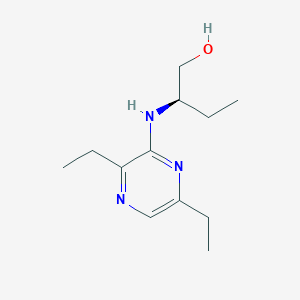
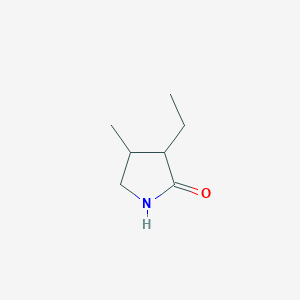
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)
![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)

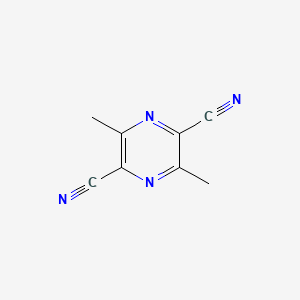

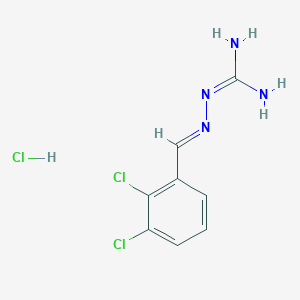
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
